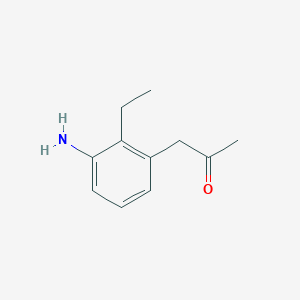

1-(3-Amino-2-ethylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(3-amino-2-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7,12H2,1-2H3 |

InChI Key |

HTXJKFCGCDELBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1N)CC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 1 3 Amino 2 Ethylphenyl Propan 2 One

Reaction Kinetics and Thermodynamic Profiling of Formation Pathways

Currently, there are no published studies detailing the reaction kinetics or thermodynamic profile for the formation of 1-(3-Amino-2-ethylphenyl)propan-2-one. To establish this, researchers would need to investigate various synthetic routes and perform kinetic experiments to determine rate laws, rate constants, and activation energies.

Table 1: Hypothetical Kinetic Data for a Potential Formation Pathway

| Parameter | Value | Units |

| Rate Constant (k) | Data not available | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Pre-exponential Factor (A) | Data not available | L mol⁻¹ s⁻¹ |

Thermodynamic profiling would involve calorimetric studies or computational chemistry to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation. This data is essential for understanding the spontaneity and equilibrium position of the reaction.

Detailed Elucidation of Reaction Mechanisms at the Molecular Level

The elucidation of reaction mechanisms for transformations involving this compound would require a combination of experimental and computational methods. fiveable.me

Identifying and characterizing reaction intermediates and transition states are fundamental to understanding a reaction mechanism. youtube.com Spectroscopic techniques such as NMR, IR, and mass spectrometry, coupled with computational modeling, would be necessary to propose and validate the structures of these transient species. For reactions involving the amino or keto group of this compound, potential intermediates could include imines, enamines, or protonated species.

Table 2: Potential Intermediates and Transition States in Reactions of this compound

| Reaction Type | Potential Intermediate | Potential Transition State |

| Reductive Amination | Imine/Iminium ion | Data not available |

| Aldol Condensation | Enolate | Data not available |

| Acylation | N-acylated intermediate | Data not available |

The choice of solvent and the presence of additives can significantly influence the rate and outcome of a chemical reaction. Studies on analogous reactions, such as the CO2 capture by 3-amino-1-propanol, demonstrate the crucial role of the solvent (in that case, water) in facilitating proton transfer and reducing energy barriers. rsc.org For reactions involving this compound, systematic studies would be needed to map the effects of solvent polarity, proticity, and coordinating ability on the reaction kinetics and selectivity.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound would be governed by various intermolecular and intramolecular interactions. The amino group can act as a nucleophile and a hydrogen bond donor, while the ketone carbonyl group is a hydrogen bond acceptor and an electrophilic site. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could influence the conformation and reactivity of the molecule. Computational studies, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), would be invaluable in quantifying these interactions, similar to analyses performed on other propanone derivatives. tandfonline.com

Acid-Base Catalysis and Equilibrium Studies

The amino group of this compound can be protonated under acidic conditions, while the α-protons to the carbonyl group can be abstracted under basic conditions. Therefore, both acid and base catalysis are expected to play a significant role in its chemical transformations. Equilibrium studies would be required to determine the pKa of the conjugate acid of the amino group and the pKa of the α-protons. This data would be crucial for optimizing reaction conditions for processes such as enolate formation or reactions involving the amino group.

Advanced Spectroscopic and Crystallographic Characterization for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of an organic molecule in solution. For 1-(3-Amino-2-ethylphenyl)propan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous signal assignment.

Based on the molecular structure, a ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methylene (B1212753) protons adjacent to the carbonyl group (a singlet), and the methyl protons of the acetone (B3395972) moiety (a singlet). The amino group protons would likely appear as a broad singlet. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.)

| Predicted ¹H NMR Data (Solvent: CDCl₃) | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH (3 protons) | 6.6 - 7.2 | m (multiplet) |

| NH₂ (2 protons) | 3.5 - 4.5 | br s (broad singlet) |

| Ar-CH₂-C=O (2 protons) | ~3.7 | s (singlet) |

| Ar-CH₂-CH₃ (2 protons) | ~2.6 | q (quartet) |

| C=O-CH₃ (3 protons) | ~2.2 | s (singlet) |

| Ar-CH₂-CH₃ (3 protons) | ~1.2 | t (triplet) |

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | ||

| Carbon Assignment | Predicted Chemical Shift (ppm) | |

| C=O | ~207 | |

| Aromatic C-NH₂ | ~145 | |

| Aromatic C-H (3 carbons) | 115 - 130 | |

| Aromatic C-C₂H₅ | ~135 | |

| Aromatic C-CH₂ | ~130 | |

| Ar-CH₂-C=O | ~52 | |

| C=O-CH₃ | ~29 | |

| Ar-CH₂-CH₃ | ~24 | |

| Ar-CH₂-CH₃ | ~15 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the molecular structure. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. oxinst.com A key expected correlation would be a cross-peak between the ethyl group's methylene quartet and its methyl triplet, confirming their connectivity. The aromatic protons would also show cross-peaks corresponding to their coupling relationships (ortho, meta), helping to definitively assign their positions on the trisubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. creative-biostructure.com It would be used to unambiguously link the proton signals to their corresponding carbon signals predicted in Table 1. For instance, the singlet at ~2.2 ppm would show a correlation to the carbon signal at ~29 ppm, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak from the acetyl methyl protons (~2.2 ppm) to the carbonyl carbon (~207 ppm).

Correlations from the benzylic methylene protons (~3.7 ppm) to the carbonyl carbon (~207 ppm) and to several aromatic carbons, firmly placing the propan-2-one group on the phenyl ring.

Correlations from the ethyl methylene protons (~2.6 ppm) to adjacent aromatic carbons, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. NOESY would be critical for determining the preferred conformation of the molecule. For example, spatial correlations between the benzylic methylene protons and the protons of the adjacent ethyl group would provide insight into the rotational orientation of the propan-2-one side chain relative to the ethyl group on the aromatic ring.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.gov For this compound, DNMR could be employed to investigate two primary phenomena:

Rotational Dynamics: The rotation around the single bond connecting the phenyl ring and the methylene group (Ar-CH₂) may be hindered due to steric interactions between the ortho-ethyl group and the propan-2-one side chain. Variable temperature (VT) NMR experiments could reveal if this rotation is slow enough to result in distinct signals for the two benzylic protons at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak, allowing for the calculation of the rotational energy barrier.

Proton Exchange: The protons of the amino (-NH₂) group can exchange with each other and with trace amounts of acidic protons (e.g., water) in the solvent. This exchange is often responsible for the broadness of the NH₂ signal in the ¹H NMR spectrum. nih.gov VT-NMR or experiments in different solvents could be used to study the rate of this exchange process.

While solution-state NMR provides information on molecules in a solvated, dynamic state, solid-state NMR (ssNMR) offers detailed structural information on the compound in its bulk, crystalline, or amorphous form. pg.edu.pl This technique is particularly sensitive to the local molecular environment and packing in the solid state. hmdb.ca

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the standard experiment. Unlike in solution, where rapid tumbling averages out anisotropic interactions, in the solid state, distinct signals may be observed for molecules that are chemically equivalent but crystallographically inequivalent. This could reveal the presence of multiple conformations or packing arrangements within the unit cell of the crystal. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman)

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The complementarity of the two techniques (strong IR bands for polar groups, strong Raman bands for non-polar, symmetric groups) would aid in a comprehensive assignment.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical wavenumber ranges for the specified functional groups and vibrations. Actual peak positions can be influenced by conjugation, hydrogen bonding, and the physical state of the sample.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) | 3300 - 3500 | Medium / Medium |

| Aromatic C-H Stretching | Aromatic Ring | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretching | -CH₃, -CH₂- | 2850 - 3000 | Strong / Strong |

| C=O Stretching | Ketone | 1705 - 1725 | Very Strong / Medium |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Strong / Weak |

| C=C Aromatic Ring Stretching | Aromatic Ring | 1450 - 1600 | Medium-Strong / Strong |

| Aliphatic C-H Bending | -CH₃, -CH₂- | 1350 - 1470 | Medium / Medium |

| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 750 - 900 | Strong / Weak |

Beyond simple functional group identification, a detailed analysis of the vibrational spectra can offer insights into molecular conformation and intermolecular interactions. The precise frequency of the carbonyl (C=O) stretching band, for example, is sensitive to its environment. vscht.czwpmucdn.com In the solid state, intermolecular hydrogen bonding between the carbonyl oxygen of one molecule and the amino group of a neighboring molecule could lead to a shift of the C=O band to a lower wavenumber compared to its position in a dilute solution in a non-polar solvent.

Similarly, the N-H stretching vibrations are highly sensitive to hydrogen bonding. In a non-associated state (e.g., dilute solution), two sharp bands corresponding to symmetric and asymmetric stretches would be expected. In the solid state or concentrated solutions, these bands would likely broaden and shift to lower frequencies, indicating the presence of intermolecular N-H···O or N-H···N hydrogen bonds. Analysis of the C-H out-of-plane bending modes in the "fingerprint" region (below 900 cm⁻¹) could also help confirm the 1,2,3- (or adjacent) substitution pattern on the aromatic ring. wpmucdn.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₁₁H₁₅NO. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be capable of measuring this mass with high accuracy, typically within a few parts per million (ppm).

The expected accurate mass measurement would allow for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅NO |

| Theoretical Monoisotopic Mass | 177.11536 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 178.12319 |

| Hypothetical Measured m/z | 178.12310 |

| Mass Accuracy (ppm) | -0.5 |

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) would likely lead to the cleavage of specific bonds, revealing the connectivity of the atoms.

Key expected fragmentation pathways would include the loss of the acetyl group, cleavage of the bond between the phenyl ring and the propanone side chain, and fragmentation of the ethyl group.

Interactive Data Table: Hypothetical MS/MS Fragmentation Data for [C₁₁H₁₅NO+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 178.12319 | 135.09185 | C₂H₃O | [M+H - CH₂CO]⁺ |

| 178.12319 | 120.08130 | C₃H₆O | [M+H - CH₃COCH₃]⁺ |

| 178.12319 | 149.09695 | C₂H₅ | [M+H - CH₂CH₃]⁺ |

| 135.09185 | 107.07075 | C₂H₄ | [C₉H₁₂N - C₂H₄]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity established by other spectroscopic methods and provide insight into the molecule's conformation in the solid state. For example, the planarity of the phenyl ring and the orientation of the amino, ethyl, and propanone substituents relative to the ring would be determined.

Interactive Data Table: Hypothetical Key Bond Lengths and Angles for this compound

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(aromatic) | C(aromatic) | - | ~1.39 Å |

| Bond Length (Å) | C(aromatic) | N | - | ~1.37 Å |

| Bond Length (Å) | C(aromatic) | C(ethyl) | - | ~1.51 Å |

| Bond Length (Å) | C=O | - | - | ~1.21 Å |

| Bond Angle (°) | C(aromatic) | C(aromatic) | C(aromatic) | ~120° |

| Bond Angle (°) | C(aromatic) | C(aromatic) | N | ~120° |

| Torsion Angle (°) | C(aromatic) | C(aromatic) | C(ethyl) | C(methyl) |

The crystal structure would also reveal how the molecules are arranged in the solid state, providing information about intermolecular interactions. The presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) suggests that hydrogen bonding would be a significant factor in the crystal packing. Specifically, N-H···O hydrogen bonds between adjacent molecules would be expected.

Additionally, the aromatic phenyl rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. The ethyl group would likely engage in weaker van der Waals interactions.

Theoretical and Computational Chemistry Studies of 1 3 Amino 2 Ethylphenyl Propan 2 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are pivotal in modern chemical research, offering a lens into the molecular world at the electronic level. For 1-(3-Amino-2-ethylphenyl)propan-2-one, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its fundamental properties. These calculations are typically performed using a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks the lowest energy conformation of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. These optimized parameters are crucial for understanding the molecule's shape and steric interactions. The electronic structure, including the distribution of electrons and the nature of chemical bonds, is also determined during this process.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amino) | 1.40 | |

| C=O (keto) | 1.22 | |

| C-C (ethyl) | 1.53 - 1.54 | |

| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |

| H-N-H (amino) | 112 | |

| C-C=O (keto) | 120 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the presence of the amino and keto groups is expected to significantly influence the energies and localizations of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are expected to be regions of high electron density.

Conformational Landscape Exploration and Energy Minima Identification

Molecules with rotatable bonds, such as the ethyl and propanone substituents on the phenyl ring of this compound, can exist in multiple conformations. A systematic conformational search is necessary to identify the various low-energy structures (conformers) and determine the global minimum energy conformation. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization on each resulting structure. The relative energies of these conformers provide insight into their population at a given temperature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of a molecule.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in interpreting experimental spectra and confirming the structure of a compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. This can be compared with experimental IR spectra to identify characteristic functional group vibrations and confirm the molecule's structure.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This helps in understanding the electronic properties and color of the compound.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-7.2, CH₂ (ethyl): 2.5, CH₃ (ethyl): 1.2, CH₂ (keto): 3.6, CH₃ (keto): 2.1, NH₂: 3.5 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: 208, Aromatic C: 115-145, CH₂ (ethyl): 22, CH₃ (ethyl): 14, CH₂ (keto): 50, CH₃ (keto): 30 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C=O stretch: 1715 |

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry can also be used to explore the potential chemical reactions of this compound. By simulating reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For example, one could investigate the mechanisms of reactions involving the amino or keto groups to understand the compound's reactivity profile.

Solvent Effects on Molecular Properties and Chemical Reactivity

Information unavailable in the reviewed literature. Theoretical studies on other molecules show that solvent polarity can influence molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics. researchgate.net However, without specific calculations for this compound, it is not possible to provide quantitative data or detailed analysis.

Non-Covalent Interaction (NCI) Analysis

Information unavailable in the reviewed literature. NCI analysis reveals the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, by examining the electron density and its derivatives. chemtools.orgyoutube.com Such an analysis for this compound would provide insights into its intramolecular and potential intermolecular interactions, but this research has not been published.

Due to the absence of specific studies on this compound, data tables and detailed research findings as requested cannot be generated.

Chemical Reactivity and Derivatization Strategies for 1 3 Amino 2 Ethylphenyl Propan 2 One

Reactions of the Ketone Moiety

The carbonyl group of the propan-2-one side chain is a primary site for chemical modification, susceptible to a variety of transformations common to ketones.

Reductions to Alcohols and Oxidations to Carboxylic Acids

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(3-amino-2-ethylphenyl)propan-2-ol. This transformation can be achieved using various reducing agents.

Reduction of Ketone to Alcohol

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Amino-2-ethylphenyl)propan-2-ol | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | 1-(3-Amino-2-ethylphenyl)propan-2-ol | Anhydrous ether or THF, followed by aqueous workup |

Conversely, the oxidation of the ketone moiety to a carboxylic acid is a more challenging transformation that typically requires harsh conditions and may lead to side reactions on the aromatic ring or with the amino group. Strong oxidizing agents could potentially cleave the molecule.

Formation of Enolates and Related Carbonyl Condensations (e.g., Aldol, Claisen)

The presence of alpha-hydrogens on the methyl group adjacent to the carbonyl allows for the formation of an enolate anion in the presence of a suitable base. This enolate can then act as a nucleophile in various carbonyl condensation reactions.

Aldol Condensation: The enolate of 1-(3-amino-2-ethylphenyl)propan-2-one can react with an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Claisen Condensation: Reaction of the enolate with an ester would result in the formation of a β-diketone.

These condensation reactions provide a powerful tool for carbon-carbon bond formation and the synthesis of more complex derivatives.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the derivatization of the ketone moiety.

Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohols |

| Organolithium Reagents (R-Li) | Tertiary Alcohols |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrins |

Reactions of the Amino Group

The primary aromatic amino group is a versatile functional handle for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily participate in reactions with various electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, though it can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Arylation: The amino group can undergo arylation through reactions such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate.

Formation of Imines, Enamines, and Heterocyclic Systems

The reactivity of the amino group also lends itself to the formation of various nitrogen-containing functional groups and ring systems.

Imine and Enamine Formation: The primary amine can react with aldehydes or ketones to form imines (Schiff bases). If the resulting imine has a proton on an adjacent carbon, it can tautomerize to form an enamine.

Heterocyclic Synthesis: The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone with adjacent alpha-hydrogens, makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, condensation reactions with appropriate reagents can lead to the formation of quinolines, benzodiazepines, or other fused ring systems. The specific heterocyclic system formed would depend on the reaction partner and conditions employed.

Diazotization and Coupling Reactions

The primary aromatic amine group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. This moiety can readily undergo diazotization, a process that converts the amine into a highly versatile diazonium salt intermediate. byjus.com The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.comchemicalnote.com The amine's nitrogen atom then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion. masterorganicchemistry.com For this compound, this reaction would yield the [2-ethyl-3-(2-oxopropyl)phenyl]diazonium salt.

Aryl diazonium salts are valuable synthetic intermediates primarily because the dinitrogen moiety (N₂) is an excellent leaving group, which can be displaced by a wide range of nucleophiles. masterorganicchemistry.com This opens up numerous avenues for derivatization.

Key Reactions of the Diazonium Salt:

Azo Coupling: The diazonium ion is an electrophile and can attack electron-rich aromatic rings, such as phenols and other anilines, in a reaction known as azo coupling. masterorganicchemistry.comchemistrysteps.com This reaction is fundamental to the synthesis of azo dyes, which are a large class of colored compounds. chemicalnote.com Coupling the diazonium salt of this compound with a suitable partner would produce a complex azo dye.

Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. masterorganicchemistry.comorganic-chemistry.org This provides a reliable method to introduce these functionalities onto the aromatic ring, which is not always straightforward via other methods.

Schiemann Reaction: To introduce a fluorine atom, the diazonium salt can be converted to a tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the corresponding aryl fluoride. organic-chemistry.org

Hydrolysis: Simply warming the aqueous solution of the diazonium salt leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group and forming the corresponding phenol. libretexts.org

These transformations highlight the utility of diazotization as a strategy to dramatically alter the functionality of the this compound scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound creates a complex interplay of electronic and steric effects that govern its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene (B151609) ring towards electrophiles is determined by the combined influence of its three substituents: the amino group, the ethyl group, and the propan-2-one group.

Directing Effects:

Amino Group (-NH₂): This is a very strong activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. It is an ortho, para-director. chemistrysteps.comlibretexts.org

Ethyl Group (-CH₂CH₃): This is a weak activating group that donates electron density via induction. It is also an ortho, para-director.

Propan-2-one Group (-CH₂COCH₃): The carbonyl within this group is electron-withdrawing, making it a deactivating group and a meta-director relative to its position.

The powerful activating and directing effect of the amino group is expected to dominate the regiochemical outcome of electrophilic aromatic substitution. wikipedia.org The positions ortho (C4) and para (C6) to the amino group are the most activated. However, the C6 position is significantly sterically hindered by the adjacent ethyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amino group and ortho to the weakly activating ethyl group.

Challenges and Control: Direct electrophilic substitution on highly activated rings like anilines can be difficult to control, often leading to overreaction (e.g., polysubstitution) or oxidative decomposition, especially with strong reagents like nitric acid. libretexts.org To circumvent these issues, the reactivity of the amino group can be moderated by protecting it, most commonly through acetylation to form an amide. This acetamido group is still an ortho, para-director but is significantly less activating than the free amino group, allowing for more controlled substitutions. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is far less common than electrophilic substitution and generally requires a significantly electron-deficient aromatic ring. pressbooks.pub This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.com

The phenyl ring of this compound is rendered electron-rich by the presence of the strongly activating amino group and the weakly activating ethyl group. It also lacks a suitable leaving group. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr reaction conditions. pressbooks.pubmasterorganicchemistry.com

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The unique combination of a reactive primary amine, a ketone functionality, and a substituted aromatic ring makes this compound a potentially valuable building block for the synthesis of more complex molecular architectures.

The strategic placement of functional groups in this molecule provides multiple handles for intramolecular cyclization reactions to form heterocyclic and polycyclic systems.

Heterocycle Formation: The aniline (B41778) and ketone moieties can be utilized in tandem to construct new rings. For instance, reactions that involve derivatization of the amine followed by an intramolecular condensation with the ketone carbonyl are plausible. This is a common strategy in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. thieme.de

Palladium-Catalyzed Cascades: Modern synthetic methods, such as palladium-catalyzed cascade reactions, are powerful tools for building polycyclic frameworks. nih.gov Derivatives of this compound, for example, could be designed to undergo intramolecular Heck or Suzuki couplings. The diazonium salt intermediate (discussed in 6.2.3) could also serve as a precursor for such palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The presence of the ortho-ethyl group can also be exploited to influence the regioselectivity of cyclization reactions and to introduce specific steric constraints in the final polycyclic product.

Beyond its use in constructing discrete molecules, this compound holds potential as a monomer or precursor for functional materials and ligands.

Ligand Synthesis: The molecule contains both nitrogen and oxygen atoms which can act as donor sites for coordination with metal ions. This makes it an attractive starting point for the synthesis of novel ligands for use in catalysis or as building blocks for metal-organic frameworks (MOFs). The specific substitution on the phenyl ring would modulate the electronic and steric properties of the resulting metal complex.

Functional Materials: Aryl diazonium salts are known to be useful for the functionalization of surfaces, including single-wall nanotubes, which has applications in nanotechnology. byjus.com The diazonium salt derived from this compound could be used to graft the [2-ethyl-3-(2-oxopropyl)phenyl] moiety onto various substrates, imparting new chemical properties to them. Furthermore, aniline derivatives are the foundational monomers for conductive polymers like polyaniline. While the substitution would complicate polymerization, it offers a route to create functionalized conductive materials with tailored properties.

Future Research Directions and Unexplored Chemical Avenues for 1 3 Amino 2 Ethylphenyl Propan 2 One

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for synthesizing 1-(3-Amino-2-ethylphenyl)propan-2-one. Traditional multi-step syntheses can be resource-intensive, and a move towards more sustainable practices is essential.

One promising approach involves catalyst-free methodologies, which have been shown to be effective in the synthesis of related amino-alkenones and benzodiazepines. rsc.orgresearchgate.net These reactions often proceed with high atom economy, minimizing waste. rsc.orgresearchgate.net Exploring microwave-assisted organic synthesis could also offer a more sustainable route by reducing reaction times and energy consumption.

Another avenue for investigation is the use of biocatalysis. Transaminases, for example, are enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A multi-enzymatic cascade system could be developed to produce enantiomerically pure forms of this compound or its derivatives, a greener alternative to traditional chemical methods. mdpi.com

| Proposed Sustainable Synthetic Route | Key Advantages | Potential Challenges |

| Catalyst-free amination of a suitable precursor | High atom economy, reduced catalyst waste | May require harsh reaction conditions |

| Microwave-assisted synthesis | Faster reaction times, lower energy consumption | Scale-up may be challenging |

| Biocatalytic synthesis using transaminases | High enantioselectivity, mild reaction conditions | Enzyme stability and cost |

Deeper Mechanistic Understanding of its Complex Chemical Behavior

A thorough understanding of the mechanistic pathways governing the reactions of this compound is crucial for controlling its reactivity and developing new applications. The interplay between the amino and keto functionalities, as well as the influence of the substituted phenyl ring, likely leads to complex chemical behavior.

Future studies could employ computational and experimental techniques to elucidate reaction mechanisms. For instance, Density Functional Theory (DFT) calculations could be used to model reaction intermediates and transition states, providing insights into the electronic and steric effects that govern its reactivity. tandfonline.com This approach has been successfully used to understand the properties of similar propanone derivatives. tandfonline.com

Experimental studies, such as kinetic analysis and isotope labeling, can further unravel the mechanistic details of its transformations. nih.gov Understanding these mechanisms will enable the rational design of new reactions and catalysts tailored for this specific molecule.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to a wide array of unexplored chemical transformations. The presence of both a nucleophilic amino group and an electrophilic ketone sets the stage for intramolecular reactions, potentially leading to the formation of novel heterocyclic systems.

One area of interest is the exploration of its behavior under oxidative conditions. For example, the oxidative dearomatization of related furan-containing propanones has been shown to lead to the formation of complex triones. nih.govmdpi.com Investigating similar transformations with this compound could yield new, highly functionalized molecules.

Furthermore, the amino group can be transformed into other functionalities, providing a handle for further diversification. For example, a one-pot post-functionalization method could be developed to convert the amino group into an azide, which can then undergo "click" reactions to attach a wide variety of molecular fragments. geneseo.edu This would allow for the creation of a library of derivatives with diverse properties.

| Potential Transformation | Expected Product Class | Potential Applications |

| Intramolecular cyclization | Heterocyclic compounds (e.g., quinolines, benzodiazepines) | Pharmaceuticals, functional materials |

| Oxidative dearomatization | Highly functionalized open-chain compounds | Building blocks for complex synthesis |

| "Click" chemistry on amino group | Diverse library of functionalized derivatives | Drug discovery, materials science |

Integration into Advanced Chemical Synthesis Paradigms and Methodology Development

Beyond exploring its own reactivity, this compound can serve as a versatile building block in the development of new synthetic methodologies. Its bifunctional nature makes it an ideal candidate for use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product.

For example, it could be employed in domino reactions to construct spirocyclic compounds, a class of molecules with interesting three-dimensional structures and biological activities. researchgate.net The development of such reactions would be highly valuable for medicinal chemistry and drug discovery.

Moreover, the chiral derivatives of this compound could be utilized as ligands in asymmetric catalysis. Chiral amino alcohols, which can be derived from this compound, have been used as catalysts in asymmetric reduction reactions. biosynth.com The development of new chiral ligands based on this scaffold could lead to advancements in enantioselective synthesis. nbinno.com

Q & A

Q. How can regioselectivity be controlled during further functionalization of this compound?

- Answer:

- Directing Groups: Utilize the amino group’s directing effects in electrophilic aromatic substitution.

- Protection Strategies: Block reactive sites (e.g., ketone protection as ketal) to focus reactivity on desired positions.

- Catalytic Systems: Transition-metal catalysts (e.g., Pd) enable selective cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.